4-(1H-benzo[d]imidazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds, which are significant in medicinal chemistry due to their diverse biological activities. This compound features a benzo[d]imidazole moiety, a thiazole ring, and a piperazine structure, making it a potential candidate for various pharmacological applications.
The compound is synthesized through various chemical reactions involving benzo[d]imidazole, thiazole, and piperazine derivatives. It has been studied for its potential therapeutic effects, particularly in anti-cancer and anti-mycobacterial applications, as indicated by research exploring similar compounds in the literature .
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified as a benzo[d]imidazole derivative and can be further categorized based on its functional groups into piperazine derivatives.
The synthesis of 4-(1H-benzo[d]imidazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one typically involves several steps:
Technical details regarding specific reaction conditions, reagents used, and yields are crucial for replicating the synthesis. For example, one method involves using bromoacetyl bromide in the presence of triethylamine to form intermediates that can be further reacted to yield the target compound .
The molecular structure of 4-(1H-benzo[d]imidazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one consists of:
The molecular formula can be represented as , with a molecular weight of approximately 290.36 g/mol. The compound's structural integrity can be confirmed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.
The compound may undergo several chemical reactions:
Technical details about these reactions include temperature conditions, catalysts used (if any), and solvent systems which are critical for optimizing yields and purity .
The mechanism of action for compounds like 4-(1H-benzo[d]imidazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one typically involves:
Data from biological evaluations suggest that similar compounds exhibit significant activity against Mycobacterium tuberculosis and various cancer cell lines .
The compound is expected to have specific physical properties:
Chemical properties include:
Relevant data from studies indicate that modifications in substituents on the piperazine or thiazole rings can significantly affect these properties .
4-(1H-benzo[d]imidazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one has potential applications in:
Research continues to explore the full therapeutic potential of this compound and its analogs, particularly focusing on optimizing their pharmacokinetic properties .
4-(1H-Benzo[d]imidazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one is a systematic IUPAC name that precisely defines this polyheterocyclic compound. The name delineates three key components:
The molecular formula C₁₅H₁₃N₅O₂S (molecular weight: 335.36 g/mol) confirms the integration of these heterocyclic units [1]. Structurally, it belongs to the hybrid heterocycle classification, characterized by:
Table 1: Fundamental Identifiers of 4-(1H-Benzo[d]imidazole-5-carbonyl)-1-(Thiazol-2-yl)Piperazin-2-one
Identifier | Value |
---|---|
IUPAC Name | 4-(1H-Benzo[d]imidazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one |
CAS Registry | Not assigned (PubChem CID: 134161420) |
Molecular Formula | C₁₅H₁₃N₅O₂S |
PubChem CID | 134161420 |
Exact Mass | 335.0788 g/mol |
This hybrid scaffold integrates three pharmacophores with complementary bioactivity profiles:
Benzimidazole Unit: Serves as a privileged scaffold in medicinal chemistry, enabling DNA minor groove binding (via planar aromatic surface) and hydrogen bonding (via N-H and annular nitrogen) [3] [7]. Modifications at the 5-position significantly influence target affinity and cellular penetration, as demonstrated in antimycobacterial benzo[d]imidazo[2,1-b]thiazoles achieving IC₅₀ values of 2.03–7.05 μM against Mycobacterium tuberculosis [4].
Thiazole Ring: Enhances bioavailability through moderate lipophilicity (logP ≈ 2.1) and participates in dipolar interactions with biological targets via its thioether and imine groups. Thiazole-containing derivatives show selective inhibition of mycobacterial enzymes, including pantothenate synthetase [4].
2-Oxopiperazine Linker: Provides conformational flexibility while maintaining hydrogen-bonding capacity through carbonyl and tertiary amine groups. Piperazine derivatives exhibit diverse antiviral, antibacterial, and CNS activities due to their protonation at physiological pH, facilitating membrane penetration [8].
Table 2: Bioactivity Profiles of Related Hybrid Scaffolds
Heterocyclic Hybrid | Reported Bioactivity | Target/Mechanism | Reference |
---|---|---|---|
Benzo[d]imidazo[2,1-b]thiazole-piperazine | Antimycobacterial (IC₅₀: 2.03–15.22 μM) | Mtb pantothenate synthetase | [4] |
Imidazo[2,1-b]thiazole-triazole | Anti-TB activity (MIC: 0.061 μM) | Undefined mycobacterial target | [4] |
Piperazine-benzimidazole derivatives | Antipsychotic (D₂/5-HT₂A modulation) | Dopamine/serotonin receptors | [3] |
Thiazole-piperazine conjugates | Antiviral (HCV, HIV inhibition) | Viral polymerase/integrase | [8] |
The carbonyl bridge between benzimidazole and piperazine introduces a hydrogen-bond acceptor/donor pair that enhances target binding specificity. Molecular docking studies of analogous compounds reveal stable interactions (binding energy: −8.2 to −9.7 kcal/mol) with mycobacterial pantothenate synthetase via:
The development of this hybrid compound reflects three evolutionary phases in heterocyclic medicinal chemistry:
Early Benzimidazole Therapeutics (1960s–1990s): Initial applications focused on anthelmintics (e.g., albendazole) and proton pump inhibitors (e.g., omeprazole). The discovery of benzimidazole's DNA-intercalating properties spurred anticancer applications, while its structural similarity to purines enabled kinase inhibition [7]. Patent US8901304B1 marked a significant advancement by disclosing benzimidazole-piperidine/piperazine derivatives as antipsychotics with improved D₂/5-HT₂A receptor affinity over haloperidol, reducing extrapyramidal side effects [3].
Piperazine Renaissance (2000s–2010s): Piperazine emerged as a versatile pharmacokinetic enhancer, with over 25 FDA-approved drugs containing the moiety by 2010. Key developments included:
The specific combination in 4-(1H-benzo[d]imidazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one represents a contemporary approach to leverage synergistic pharmacophoric effects against resistant infections and CNS disorders, with PubChem entries (CID 134161420, 134160706) confirming its status as an investigational compound [1] [2].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: